5-Hydroxy Rosiglitazone Sulfate

Descripción general

Descripción

5-Hydroxy Rosiglitazone Sulfate: is a metabolite of rosiglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. This compound is known for its role in improving insulin sensitivity and has been extensively studied for its pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of 5-Hydroxy Rosiglitazone Sulfate involves multiple steps, starting from commercially available starting materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde, and 1,3-thiazolidine-2,4-dione. The synthetic route includes cyclization, alkylation, etherification, condensation, and reduction steps . The optimal yield for each step ranges from 59% to 99%, with an overall yield of approximately 40% .

Industrial Production Methods: : For industrial production, the synthesis is optimized to be economical and scalable. Water is used as a green solvent, and column chromatography is avoided in the last three steps to reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions: : 5-Hydroxy Rosiglitazone Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and pharmacological activity .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate

Major Products: : The major products formed from these reactions include various hydroxylated and demethylated metabolites, which are crucial for the compound’s biological activity .

Aplicaciones Científicas De Investigación

Chemistry: : In chemistry, 5-Hydroxy Rosiglitazone Sulfate is used as a reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Biology: : In biological research, this compound is studied for its role in modulating insulin sensitivity and its potential anti-inflammatory effects .

Medicine: : Medically, this compound is investigated for its therapeutic potential in treating type 2 diabetes mellitus and its effects on pancreatic β-cell function .

Industry: : In the pharmaceutical industry, this compound is used in the development and optimization of rosiglitazone formulations and as a quality control standard .

Mecanismo De Acción

5-Hydroxy Rosiglitazone Sulfate exerts its effects by activating the peroxisome proliferator-activated receptor-γ (PPARγ). This activation improves insulin sensitivity in liver and peripheral tissues, reduces hyperglycemia, and may help preserve pancreatic β-cell function . Additionally, it has anti-inflammatory effects by modulating nuclear factor kappa-B (NFκB) pathways .

Comparación Con Compuestos Similares

Similar Compounds

Rosiglitazone: The parent compound, primarily used for treating type 2 diabetes mellitus

Pioglitazone: Another thiazolidinedione with similar insulin-sensitizing effects

Troglitazone: An older thiazolidinedione, withdrawn from the market due to hepatotoxicity

Uniqueness: : 5-Hydroxy Rosiglitazone Sulfate is unique due to its specific hydroxylation, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones .

Actividad Biológica

5-Hydroxy Rosiglitazone Sulfate (5-HRZS) is a significant metabolite of Rosiglitazone, a thiazolidinedione class drug primarily used in the management of Type 2 diabetes mellitus. Understanding the biological activity of 5-HRZS is crucial for elucidating its pharmacological effects, potential therapeutic applications, and safety profile.

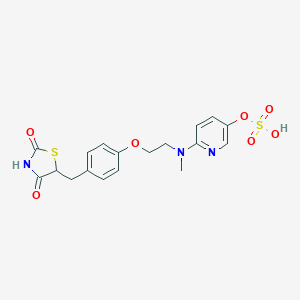

- Molecular Formula : C18H19N3O7S2

- Molecular Weight : 453.49 g/mol

5-HRZS is formed through metabolic processes involving hydroxylation and sulfation, predominantly in the liver mediated by cytochrome P450 enzymes. This compound retains some biological activities associated with glucose metabolism and insulin sensitivity, making it a subject of interest in diabetes research.

Insulin Sensitivity and Glucose Metabolism

5-HRZS is believed to contribute to the pharmacological effects of Rosiglitazone by modulating pathways related to insulin sensitivity. It may influence glucose uptake in peripheral tissues and enhance insulin signaling pathways. While specific mechanisms remain partially understood, studies indicate that 5-HRZS may interact with various biological systems, potentially leading to improved glycemic control.

Interaction with Drug Transporters

Research has shown that 5-HRZS can inhibit renal organic anion transporters (OAT1 and OAT3), which are critical for drug excretion and metabolism. This inhibition could have implications for the pharmacokinetics of concurrently administered medications, highlighting the need for further investigation into its role in drug interactions .

Comparative Analysis with Other Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Rosiglitazone | C18H19N3O3S | Parent compound; acts as an anti-diabetic agent. |

| Troglitazone | C20H23N3O4S | Another thiazolidinedione with similar action. |

| Pioglitazone | C19H20N2O3S | A thiazolidinedione used for Type 2 diabetes treatment. |

| 5-Hydroxy Rosiglitazone | C18H19N3O4S | Hydroxylated form of Rosiglitazone without sulfate. |

This comparison illustrates that while these compounds share structural similarities and target similar pathways, 5-HRZS's unique metabolic pathway may influence its pharmacokinetic profile and therapeutic applications.

Case Studies and Research Findings

- Clinical Efficacy : A study involving patients with Type 2 diabetes demonstrated that the addition of Rosiglitazone significantly improved glycemic control when compared to placebo. However, the specific contribution of 5-HRZS to these outcomes remains to be fully elucidated .

- Safety Profile : The safety risks associated with Rosiglitazone, including cardiovascular events, have raised concerns about its use. Understanding how 5-HRZS contributes to these risks is vital for assessing the overall safety profile of Rosiglitazone and its metabolites .

- Metabolic Pathways : Investigations into the metabolic pathways of Rosiglitazone have revealed that its conversion to 5-HRZS may play a role in its therapeutic efficacy and safety. Studies suggest that understanding these pathways can lead to better drug design strategies that minimize adverse effects while maintaining efficacy .

Propiedades

IUPAC Name |

[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGUBJKZLRLKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344716 | |

| Record name | p-O-Sulfate rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288853-63-4 | |

| Record name | p-O-Sulfate rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.